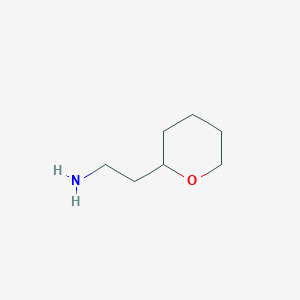

2-(Tetrahydro-2H-pyran-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMSRGDEBWJLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590784 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40500-01-4 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tetrahydro-2H-pyran-2-yl)ethanamine synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable primary amine building block in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) moiety serves as a versatile cyclic ether scaffold, while the ethylamine group provides a key nucleophilic handle for further functionalization. This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. We will explore two robust and widely applicable strategies: the Gabriel Synthesis and Reductive Amination, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: Strategic Importance of the Target Moiety

The structural motif of this compound combines two features of significant interest in drug development. The tetrahydropyran ring is a common feature in many natural products and serves as a stable, non-aromatic heterocyclic system that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1] The primary amino group is a fundamental functional group, acting as a precursor for the formation of amides, sulfonamides, ureas, and other nitrogen-containing structures crucial for biological activity. The synthesis of this specific building block, therefore, is a key enabling step in the development of novel therapeutics. This guide focuses on providing a practical and scientifically grounded framework for its efficient preparation.

Synthetic Strategy I: The Gabriel Synthesis

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to prevent the over-alkylation often observed with direct alkylation of ammonia.[2][3] This method employs the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), ensuring that only a single alkylation event occurs.[4] The process involves two main stages: the N-alkylation of potassium phthalimide followed by the liberation of the desired primary amine.

Principle and Rationale

The core principle of the Gabriel synthesis lies in the acidity of the N-H bond of phthalimide (pKa ≈ 8.3), which is flanked by two electron-withdrawing carbonyl groups.[2] This allows for easy deprotonation with a moderately strong base to form the nucleophilic potassium phthalimide. This nucleophile then displaces a leaving group on a suitable electrophile, in this case, a 2-(2-haloethyl)tetrahydro-2H-pyran, in a classic SN2 reaction.[5] The resulting N-alkylated phthalimide is stable and not nucleophilic, preventing any further reaction.[3] The final step involves cleaving the N-C bonds of the phthalimide to release the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine, is often preferred for its milder and more neutral reaction conditions.[2][5]

Experimental Workflow and Mechanism

The overall workflow for the Gabriel synthesis of this compound is depicted below.

Caption: Workflow for the Gabriel Synthesis of the target amine.

Detailed Experimental Protocol

Starting Material: 2-(2-Bromoethyl)tetrahydro-2H-pyran (Assumed to be available or synthesized separately).

Part 1: N-Alkylation

-

To a solution of 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Part 2: Hydrazinolysis (Ing-Manske Procedure)

-

Suspend the dried N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide (1.0 eq) in ethanol (EtOH, approx. 0.3 M) in a round-bottom flask.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the suspension.[5]

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4]

-

Cool the mixture to room temperature and acidify with dilute HCl to pH ~1-2 to protonate the product amine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous NaOH to pH >12 and extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amine by vacuum distillation to obtain this compound as a colorless oil.

Data Summary

| Parameter | Value/Condition | Rationale & Citation |

| N-Alkylation Solvent | DMF, DMSO | Good solvents for SN2 reactions.[5] |

| N-Alkylation Temp. | 80-90 °C | Provides sufficient energy for the SN2 reaction without significant side reactions. |

| Deprotection Reagent | Hydrazine Hydrate | Milder, neutral conditions compared to strong acid/base hydrolysis.[2][5] |

| Deprotection Solvent | Ethanol | Common solvent for hydrazinolysis, allows for easy reflux.[6] |

| Typical Yield | 70-85% (overall) | Representative yields for Gabriel syntheses of primary amines. |

| Purity | >95% (after distillation) | Vacuum distillation is effective for purifying liquid amines. |

Synthetic Strategy II: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for synthesizing amines from carbonyl compounds.[7] For the synthesis of a primary amine, this involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8] This method is often favored for its operational simplicity and high atom economy.

Principle and Rationale

This strategy begins with a carbonyl compound, (Tetrahydro-2H-pyran-2-yl)acetaldehyde. The reaction is typically performed under mildly acidic conditions, which catalyze the condensation of the aldehyde with ammonia to form a hemiaminal, followed by dehydration to yield a protonated iminium ion.[9] A selective reducing agent, present in the same pot, then reduces the iminium ion to the primary amine. The key to success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the electrophilic iminium intermediate.[9][10]

Experimental Workflow and Mechanism

The reductive amination pathway is a convergent one-pot process.

Caption: One-pot workflow for Reductive Amination.

Detailed Experimental Protocol

Starting Material: (Tetrahydro-2H-pyran-2-yl)acetaldehyde (Assumed to be available or synthesized separately, e.g., by oxidation of the corresponding alcohol).

-

Dissolve (Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in methanol (MeOH, approx. 0.4 M).

-

Add ammonium acetate (NH₄OAc, 5-10 eq) as the ammonia source and a catalytic amount of glacial acetic acid (AcOH) to maintain a pH of ~6.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a small amount of methanol. Caution: NaBH₃CN is highly toxic and should be handled with care in a fume hood.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining borohydride (monitor for gas evolution).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with solid NaOH or concentrated NaOH solution to pH >12.

-

Extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amine by vacuum distillation.

Data Summary

| Parameter | Value/Condition | Rationale & Citation |

| Ammonia Source | NH₄OAc, aq. NH₃ | Ammonium acetate is a convenient solid source of ammonia and a buffer.[7] |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selective for iminiums over carbonyls, stable in mildly acidic conditions.[9][10] |

| Solvent | Methanol, THF | Protic solvents like methanol are common and effective.[10] |

| pH Control | Acetic Acid (cat.) | Catalyzes imine formation while being compatible with the reducing agent.[9] |

| Typical Yield | 75-90% | Reductive aminations are generally high-yielding.[7] |

| Purity | >95% (after distillation) | Purification is standard for liquid amines. |

Comparative Analysis and Conclusion

Both the Gabriel synthesis and reductive amination are effective strategies for preparing this compound. The choice between them depends on starting material availability, scale, and laboratory safety considerations.

-

Gabriel Synthesis : This is a classic, robust, and reliable method. Its main advantage is the complete avoidance of over-alkylation.[3] However, it is a two-step process, can involve relatively harsh deprotection conditions, and generates a stoichiometric amount of phthalhydrazide waste, which can complicate purification.[4]

-

Reductive Amination : This is a more modern, often one-pot procedure that is highly efficient and atom-economical.[7] It is generally the preferred method if the starting aldehyde is readily accessible. Care must be taken with toxic reagents like NaBH₃CN, though less toxic alternatives like sodium triacetoxyborohydride (STAB) can often be substituted.[9]

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

A Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

Introduction

In the landscape of pharmaceutical and chemical research, the strategic design of molecular building blocks is paramount. 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a heterocyclic compound featuring a saturated tetrahydropyran (THP) ring linked via a two-carbon chain to a primary amine. This unique combination of a bulky, lipophilic THP group and a reactive, hydrophilic primary amine makes it a valuable intermediate in organic synthesis. The THP moiety often serves as a scaffold or a bioisostere for other cyclic systems, while the ethylamine handle provides a crucial point for derivatization, enabling its incorporation into more complex molecular architectures.

Understanding the fundamental physicochemical properties of this compound is critical for its effective application. For drug development professionals, properties such as solubility, lipophilicity (LogP), and basicity (pKa) govern a molecule's pharmacokinetic and pharmacodynamic profile. For process chemists and researchers, knowledge of its spectral characteristics, stability, and reactivity is essential for reaction monitoring, purification, and quality control. This guide provides a comprehensive, in-depth analysis of the core physicochemical and analytical characteristics of this compound, offering field-proven insights for its practical application.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural representation and key identifiers for this compound are outlined below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine | - |

| CAS Number | 40500-01-4 (Free Base) | [1] |

| 1005756-81-9 (Hydrochloride Salt) | [2] | |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Canonical SMILES | C1CCOC(C1)CCN | - |

Core Physicochemical Properties

The physical properties of a molecule dictate its behavior in various environments, from reaction vessels to biological systems. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions and inferences from structurally similar compounds provide valuable insights.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Estimated) | Significance in Research & Development |

| Physical State | Colorless to pale yellow liquid | Affects handling, storage, and formulation procedures. |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Important for purification by distillation and assessing volatility. |

| Density | ~0.95 - 1.05 g/cm³ | Needed for accurate measurements and process calculations. |

| pKa (Basic) | 9.5 - 10.5 | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

| LogP (Octanol/Water) | 0.5 - 1.5 | Indicates lipophilicity; crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Solubility Profile

The solubility is a function of the molecule's ability to interact with the solvent.

-

Aqueous Solubility: The primary amine group is basic and will be protonated (R-NH₃⁺) at pH values significantly below its pKa, enhancing its solubility in acidic aqueous solutions. In neutral or basic media, the free base is less polar, and solubility is expected to be moderate, driven by hydrogen bonding with the amine and ether oxygen.

-

Organic Solubility: Due to the nonpolar tetrahydropyran ring and alkyl chain, the compound is expected to be freely soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and ethers (diethyl ether, THF).

Basicity (pKa)

The pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9.5 to 10.5, typical for a primary alkylamine. This property is fundamental to its application:

-

Causality in Drug Development: A compound with this pKa will be predominantly in its charged, water-soluble form in the acidic environment of the stomach and the physiological pH of blood (~7.4). This high degree of ionization influences how the molecule interacts with cell membranes and target proteins.

-

Experimental Rationale: In analytical chemistry, particularly reverse-phase HPLC, the mobile phase pH must be carefully selected. To achieve sharp, symmetrical peaks, the pH should be buffered at least 2 units away from the analyte's pKa. For this amine, a low pH (e.g., pH 2-4) mobile phase is typically used to ensure it is consistently in its protonated form.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and water. A predicted LogP between 0.5 and 1.5 suggests a balanced hydrophilic-lipophilic character. This balance is often a desirable starting point in drug discovery, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross biological membranes.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule, essential for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the THP ring. Key diagnostic signals would include:

-

A multiplet around ~2.7-3.0 ppm corresponding to the methylene protons adjacent to the nitrogen (-CH₂ -NH₂).

-

Broad signals in the range of ~3.3-4.0 ppm for the methylene protons adjacent to the ring oxygen (-O-CH₂ -).

-

A complex series of multiplets between ~1.2-1.9 ppm for the remaining methylene protons of the THP ring and the ethyl bridge.

-

A broad singlet for the amine protons (-NH₂) which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum would show seven distinct signals, confirming the number of unique carbon atoms in the structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the ideal technique for this compound. The primary amine is easily protonated, leading to a strong signal for the molecular ion plus a proton, [M+H]⁺, at an m/z of 130.2 . This provides a definitive confirmation of the molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretch: A characteristic medium-to-weak doublet around 3300-3400 cm⁻¹ is indicative of the primary amine (-NH₂).

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the alkyl chain and THP ring.

-

C-O Stretch: A strong, prominent band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage within the tetrahydropyran ring.

Experimental Protocol: Purity and Identity by HPLC-UV/MS

This protocol describes a self-validating system for the routine analysis of this compound, ensuring both purity and identity are confirmed in a single run.

Rationale and Experimental Choices

-

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen for its robustness in separating polar to moderately nonpolar compounds.

-

Stationary Phase: A C18 column is selected as it provides excellent retention for compounds of this polarity.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid) is employed to protonate the amine, ensuring a single ionic species is present during analysis. This is crucial for achieving sharp, reproducible peaks and preventing interactions with residual silanol groups on the silica support.

-

Detection:

-

UV Detection: As the analyte lacks a strong chromophore, UV detection at low wavelengths (~205-215 nm) is used for quantification.

-

Mass Spectrometry (MS) Detection: ESI-MS is coupled to the HPLC to provide unambiguous identity confirmation by detecting the [M+H]⁺ ion at the correct retention time.

-

Caption: Experimental workflow for HPLC-UV/MS analysis.

Detailed Methodology

-

Reagent and Equipment Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: 0.1% Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV/Vis detector, and coupled to an ESI mass spectrometer.

-

Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

-

-

Sample Preparation:

-

Accurately weigh approximately 1.0 mg of this compound.

-

Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

UV Detection: 210 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (Re-equilibration)

-

-

-

MS Conditions (Positive ESI Mode):

-

Scan Range: 50-500 m/z

-

Capillary Voltage: 3-4 kV

-

Gas Flow/Temperature: Optimize for the specific instrument.

-

-

Data Interpretation:

-

A primary peak should be observed in the UV chromatogram. The area of this peak relative to the total area of all peaks determines the purity.

-

Simultaneously, the mass spectrum corresponding to this peak must show a dominant ion at m/z 130.2. The presence of both the correct retention time and the correct mass confirms the identity of the compound.

-

Safety and Handling

As a primary amine, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be readily available, the hazards can be inferred from its functional groups.

-

Hazards: Expected to be corrosive or irritating to the skin and eyes. May cause respiratory irritation if inhaled. Amines can be sensitizers.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

This compound is a chemical intermediate with a balanced set of physicochemical properties that make it attractive for applications in medicinal chemistry and organic synthesis. Its primary amine provides a reliable reactive handle, while the THP ring imparts desirable lipophilic character. The analytical methodologies and property data outlined in this guide provide the necessary foundation for researchers and scientists to confidently utilize, characterize, and derivatize this valuable building block in their development programs.

References

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, outlines robust synthetic protocols for its preparation via nitrile reduction, and offers a framework for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and established role as a versatile scaffold in the development of complex molecular architectures and active pharmaceutical ingredients (APIs). Safety protocols for handling and storage are also delineated to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

This compound is a primary amine featuring a saturated tetrahydropyran (THP) ring connected to an ethylamine side chain. This structure combines the useful properties of a primary amine nucleophile with the steric and conformational influence of the THP group.

Table 1: Core Compound Identifiers [1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 2-(oxan-2-yl)ethan-1-amine |

| CAS Number | 40500-01-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Liquid | At room temperature |

| Storage Temperature | Room Temperature | Store in a well-ventilated place |

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of its nitrile precursor, 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile. This transformation can be achieved using several robust reducing agents, with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation over Raney Nickel being the most prevalent and effective methods in laboratory settings.

Causality in Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): As a powerful, unselective hydride donor, LAH provides a rapid and high-yielding route for nitrile reduction. Its high reactivity necessitates careful handling under anhydrous conditions and a controlled quenching procedure. It is particularly useful for small to medium-scale syntheses where complete conversion is prioritized.

-

Raney Nickel (Ra-Ni) / H₂: This catalytic hydrogenation approach is often preferred for larger-scale syntheses due to improved safety, easier workup, and lower cost. Raney Nickel is an active catalyst for converting nitriles to primary amines, though it may require elevated hydrogen pressure and temperature. The addition of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[2]

Workflow for Synthesis via Nitrile Reduction

Caption: Synthesis and Purification Workflow.

Experimental Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established general procedures for nitrile reduction.[3][4]

-

Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes relative to the nitrile) and cool the slurry to 0°C using an ice bath.

-

Addition of Precursor: Dissolve 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (1 volume relative to LAH), 15% aqueous NaOH (1 volume relative to LAH), and finally water again (3 volumes relative to LAH). This procedure is critical for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.

-

Work-up: Stir the resulting suspension for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

-

Isolation: Combine the organic filtrates and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental Protocol 2: Reduction using Raney® Nickel

This protocol is based on standard catalytic hydrogenation procedures.[5][6]

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel catalyst (approx. 10-20% by weight of the nitrile) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.[5]

-

Reaction Setup: Add a solution of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile in ethanol to the vessel.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring or shaking.

-

Reaction: Maintain the reaction at room temperature or gentle heat (40-50°C) until hydrogen uptake ceases, indicating the reaction is complete.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric and should not be allowed to dry in the air.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation.

Spectroscopic Characterization

Validation of the product's identity and purity is achieved through standard spectroscopic methods. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected chemical shifts and signals can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the THP ring protons between approximately 1.2 and 3.9 ppm. The protons of the ethyl chain adjacent to the ring and the amine group would appear as distinct multiplets, likely between 2.5 and 3.5 ppm. The amine protons (-NH₂) would typically present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The five carbons of the THP ring would appear in the range of 20-70 ppm, with the carbon adjacent to the ring oxygen (C2) being the most downfield. The two carbons of the ethylamine side chain would also be present in this region.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹ and a C-O-C stretching band for the ether linkage in the THP ring around 1080-1120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight of 129.20.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for constructing more complex molecules, particularly in the pharmaceutical industry. The primary amine serves as a key functional handle for a wide range of chemical transformations.

Caption: Key Reactions of the Primary Amine Moiety.

The tetrahydropyran (THP) ring itself is a prevalent motif in numerous natural products and approved drugs. Its inclusion in a molecule can influence several critical properties:

-

Solubility and Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple carbocyclic analogue.

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation than aromatic systems.

-

Conformational Rigidity: The THP ring introduces a degree of conformational constraint, which can be advantageous for optimizing a molecule's binding affinity to a biological target by locking it into a more favorable conformation.

While specific examples of marketed drugs containing this exact fragment are not prominently documented, its utility is evident in patents for pharmaceutical intermediates where it serves as a foundational piece for constructing larger, more complex active ingredients.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 3: Hazard Identification

| Hazard Class | GHS Statement |

| Flammability | H227: Combustible liquid |

| Corrosivity | H314: Causes severe skin burns and eye damage |

| Respiratory Hazard | H335: May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a foundational building block whose value lies in the strategic combination of a reactive primary amine and a conformationally relevant tetrahydropyran ring. Its synthesis from the corresponding nitrile is straightforward using standard reduction methodologies, allowing for reliable access. For researchers in drug discovery, this compound offers a versatile scaffold to introduce the THP moiety, which can favorably modulate the physicochemical and pharmacokinetic properties of a lead compound. Adherence to strict safety protocols is mandatory when handling this corrosive and combustible liquid.

References

- 1. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE CAS#: 40500-01-4 [chemicalbook.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Raney Nickel [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

The molecular structure, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol , presents a unique combination of a primary amine and a cyclic ether (tetrahydropyran ring).[1] This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the ethylamine side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H₂ (on C₂) | 3.20 - 3.40 | Multiplet (m) | 1H | Adjacent to the ring oxygen (O₁) and the C₆ side chain, leading to a downfield shift and complex splitting. |

| H₆ (on C₆) | 1.40 - 1.60 | Multiplet (m) | 2H | Protons on the carbon adjacent to the stereocenter C₂. |

| H₇ (on C₇) | 2.70 - 2.90 | Triplet (t) | 2H | Adjacent to the electron-withdrawing amino group (NH₂). |

| H₃, H₄, H₅ (ring) | 1.20 - 1.90 | Multiplet (m) | 6H | Complex overlapping signals typical for the methylene protons of a tetrahydropyran ring. |

| NH₂ | 1.10 - 2.00 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. The broadness is due to quadrupole broadening and exchange with trace amounts of water. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C₂ | 77.0 - 79.0 | The carbon atom is bonded to the ring oxygen (O₁), resulting in a significant downfield shift. |

| C₆ | 67.0 - 69.0 | This carbon is also deshielded due to its proximity to the electronegative oxygen atom. |

| C₇ | 41.0 - 43.0 | Adjacent to the nitrogen atom of the primary amine. |

| C₃, C₄, C₅ | 20.0 - 35.0 | Aliphatic carbons of the tetrahydropyran ring, appearing in the typical alkane region. |

Note: The predictions for NMR shifts are based on established chemical shift ranges for similar functional groups and structures.[2]

Experimental Protocol for NMR Data Acquisition

Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4][5] However, if the compound has limited solubility, other solvents like methanol-d₄ or deuterium oxide (D₂O) can be used, though this will affect the chemical shifts.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aliphatic parts, and the C-O bond of the ether.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine. A doublet is expected.[7][8] |

| N-H (Amine) | 1590 - 1650 | Bending (scissoring) vibration.[9] |

| C-H (Aliphatic) | 2850 - 2960 | Stretching vibrations of the CH₂ and CH groups.[10] |

| C-O (Ether) | 1080 - 1150 | Strong C-O stretching vibration, characteristic of cyclic ethers.[11] |

Experimental Protocol for FT-IR Data Acquisition

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient.[12][13][14]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[12]

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.[15]

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement to prevent cross-contamination.[15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.[16][17]

-

Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound, is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[18]

-

Key Fragmentation Pathways:

-

Loss of the ethylamine side chain: Cleavage of the C₂-C₆ bond can lead to a fragment corresponding to the tetrahydropyran ring.

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of a hydrogen radical to give a fragment at m/z = 128, or cleavage of the C₆-C₇ bond to give a fragment at m/z = 30 (CH₂=NH₂⁺).

-

Ring-opening of the tetrahydropyran moiety: Cyclic ethers can undergo characteristic ring-opening fragmentations. A prominent fragment is often observed at m/z = 85, resulting from the loss of the C₂H₄NH₂ side chain and subsequent rearrangement.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment | Rationale |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 128 | [M - H]⁺ | Loss of a hydrogen radical, likely from alpha-cleavage. |

| 85 | [C₅H₉O]⁺ | Loss of the ethylamine side chain with rearrangement. |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain. |

| 30 | [CH₄N]⁺ | Result of alpha-cleavage, a characteristic fragment for primary amines. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Conclusion

The structural characterization of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS data. This guide provides a detailed, expert-driven prediction of the expected spectroscopic features and outlines robust, field-proven protocols for their acquisition. By understanding the causality behind the expected spectral patterns, researchers and drug development professionals can approach the analysis of this and related compounds with a high degree of scientific rigor and confidence.

References

- 1. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE CAS#: 40500-01-4 [m.chemicalbook.com]

- 2. Visualizer loader [nmrdb.org]

- 3. bkinstruments.co.kr [bkinstruments.co.kr]

- 4. chem.washington.edu [chem.washington.edu]

- 5. emerypharma.com [emerypharma.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. researchgate.net [researchgate.net]

- 16. bitesizebio.com [bitesizebio.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a bifunctional molecule of interest in pharmaceutical and chemical synthesis, incorporating a primary aliphatic amine and a tetrahydropyranyl (THP) ether. The stability and reactivity of this compound are critical parameters that influence its storage, handling, formulation development, and overall viability as a drug substance or intermediate. This guide provides a comprehensive analysis of its chemical stability under various stress conditions and its reactivity profile, offering field-proven insights and methodologies for its evaluation.

The core structure of this compound dictates its chemical behavior. The primary amine function serves as a nucleophile and a base, while the THP ether acts as a protective group for the ethanolamine moiety, susceptible to cleavage under acidic conditions. Understanding the interplay of these two functional groups is paramount for predicting potential degradation pathways and ensuring the compound's integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling and formulation. While extensive experimental data for this specific molecule is not publicly available, properties can be estimated based on its structure and data from closely related analogues.

| Property | Value/Information | Source |

| Chemical Structure |  | |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.2 g/mol | [1][2] |

| Appearance | Likely a colorless oil or liquid | [3] |

| Boiling Point | Estimated based on the related compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (95 °C at 22 mmHg) | [3] |

| pKa (amine) | Estimated to be in the range of 9-10.5, typical for primary aliphatic amines. | |

| Solubility | Expected to be soluble in water and common organic solvents. |

Reactivity Profile and Potential Degradation Pathways

The reactivity of this compound is governed by its two primary functional groups. Forced degradation studies, conducted according to ICH guidelines, are essential to systematically investigate its intrinsic stability.

Hydrolytic Stability

Acidic Conditions: The THP ether is an acetal, which is known to be labile under acidic conditions.[4][5] The primary amine will be protonated in an acidic medium, but the key degradation pathway is the acid-catalyzed hydrolysis of the THP ether to yield ethanolamine and 2-hydroxytetrahydropyran. The latter exists in equilibrium with its ring-opened form, 5-hydroxypentanal.

Mechanism of Acid-Catalyzed Hydrolysis of the THP Ether

Neutral and Basic Conditions: The THP ether is generally stable under neutral and basic conditions.[5] The primary amine moiety remains largely unreactive towards hydrolysis. Therefore, significant degradation is not expected under these pH conditions.

Oxidative Stability

Primary amines are susceptible to oxidation, which can proceed through various mechanisms, including electron transfer.[6] Potential oxidizing agents in a pharmaceutical context include peroxides, which can be present as impurities in excipients. The oxidation of the primary amine can lead to the formation of nitroso and nitro derivatives, or cleavage of the C-N bond. The ether linkage in the THP group may also be susceptible to oxidative cleavage, although this is generally less facile than the oxidation of the amine.

Thermal Stability

While specific data for this compound is unavailable, primary amines can undergo thermal degradation, particularly at elevated temperatures. The presence of other reactive species, such as carbon dioxide, can also influence thermal degradation pathways. However, under typical pharmaceutical storage conditions, significant thermal degradation is not anticipated.

Photolytic Stability

The photostability of this compound has not been reported. Saturated aliphatic amines and ethers do not possess strong chromophores that absorb UV-Vis light, suggesting a degree of photolytic stability. However, photostability testing according to ICH Q1B guidelines is necessary to confirm this.

Drug-Excipient Compatibility

Interactions between an active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of a drug product. For this compound, the primary amine is the most likely site of interaction.

A critical potential incompatibility is the Maillard reaction , a well-documented interaction between primary or secondary amines and reducing sugars (e.g., lactose).[6] This non-enzymatic browning reaction can lead to discoloration, loss of API potency, and the formation of potentially harmful degradation products.

The Maillard Reaction Pathway

Another potential interaction involves the reaction of the primary amine with reactive impurities in excipients, such as formaldehyde or formic acid, which can be found in polyethylene glycols (PEGs). This can lead to the formation of N-formyl adducts.

A summary of potential excipient incompatibilities is provided in the table below:

| Excipient Class | Potential Incompatibility | Mechanism |

| Reducing Sugars (e.g., Lactose, Dextrose) | High | Maillard Reaction |

| Excipients with Aldehyde/Ketone Impurities (e.g., some grades of PEG, Povidone) | Moderate | N-formylation, Schiff base formation |

| Acidic Excipients (e.g., Citric Acid, Stearic Acid) | Moderate | Salt formation (may affect dissolution), potential for THP ether hydrolysis |

| Basic Excipients (e.g., Magnesium Stearate) | Low | Generally compatible |

Experimental Protocols for Stability and Compatibility Assessment

To experimentally determine the stability and reactivity profile of this compound, a systematic approach involving forced degradation and excipient compatibility studies is recommended.

Forced Degradation Studies Workflow

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Study Workflow

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]

- 4. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine manufacturers and suppliers in india [chemicalbook.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A Technical Guide for Chemical Innovation

Abstract

This technical guide provides an in-depth exploration of the core chemical reactions involving 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, a valuable building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind key transformations, including its synthesis, N-acylation, N-alkylation, and reductive amination. By grounding these reactions in established chemical principles and providing detailed experimental frameworks, this guide aims to empower scientists to leverage the unique structural and reactive properties of this versatile amine in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Tetrahydropyran-Ethylamine Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural novelty and reliable reactivity is paramount. This compound emerges as a significant synthetic intermediate, merging the favorable physicochemical properties of the tetrahydropyran (THP) ring system with the versatile reactivity of a primary alkylamine. The THP moiety, a common motif in numerous bioactive natural products and approved pharmaceuticals, often imparts improved aqueous solubility and metabolic stability.[1] The ethylamine side chain, conversely, provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.[2]

This guide will dissect the fundamental chemical transformations of this compound, offering not just procedural details but also the strategic thinking that informs the choice of reagents and reaction conditions.

Synthesis of the Core Scaffold: A Plausible Pathway

While various synthetic routes to tetrahydropyran derivatives exist, a logical and efficient pathway to this compound commences with the acid-catalyzed activation of 3,4-dihydro-2H-pyran (DHP). This versatile vinyl ether readily reacts with nucleophiles in the presence of a proton source. A plausible synthetic strategy involves the reaction of DHP with a suitable two-carbon synthon bearing a masked or protected amine functionality.

One such approach is analogous to the synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, where DHP is reacted with N-hydroxyphthalimide.[3] For the synthesis of the target amine, a similar strategy employing a nucleophile like 2-aminoethanol could be envisioned, where the hydroxyl group adds to the activated DHP. Subsequent conversion of the hydroxyl to an amine, for instance via a Mitsunobu reaction with a nitrogen source followed by deprotection, would yield the desired product.

A more direct conceptual pathway involves the addition of a nucleophile containing a protected amino group to DHP. The choice of the nitrogen-containing nucleophile and the subsequent deprotection steps are critical for the overall efficiency of the synthesis.

Key Chemical Transformations of the Primary Amine

The primary amine functionality of this compound is the focal point of its reactivity, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

N-Acylation: Formation of Amide Linkages

The reaction of this compound with acylating agents to form stable amide bonds is a fundamental transformation. This reaction is crucial for introducing diverse functional groups and for linking the core scaffold to other molecular fragments.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the desired reactivity and the presence of other functional groups. Acid chlorides and anhydrides are highly reactive and are typically used in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). Carboxylic acids can also be used, but require activation with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a more reactive intermediate.

Table 1: Comparison of Common Acylating Agents

| Acylating Agent | Reactivity | Byproduct | Typical Base |

| Acid Chloride (RCOCl) | High | HCl | Triethylamine, Pyridine |

| Acid Anhydride ((RCO)₂O) | Moderate-High | RCOOH | Triethylamine, Pyridine |

| Carboxylic Acid (RCOOH) | Low | H₂O | Requires coupling agent (e.g., DCC, EDC) |

Experimental Protocol: N-Acetylation of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-acetyl-2-(Tetrahydro-2H-pyran-2-yl)ethanamine.

Diagram 1: N-Acylation Workflow

Caption: Workflow for the N-acylation of this compound.

N-Alkylation: Navigating the Challenge of Overalkylation

The introduction of alkyl groups onto the nitrogen atom can be achieved through two primary strategies: direct alkylation with alkyl halides and reductive amination. The choice between these methods is a critical decision based on the desired level of control over the reaction.

Direct Alkylation with Alkyl Halides:

While seemingly straightforward, the direct alkylation of primary amines with alkyl halides is often complicated by overalkylation.[4][5] The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially a quaternary ammonium salt.[6] This lack of selectivity can result in a complex mixture of products, necessitating challenging purification.

Reductive Amination: The Preferred Method for Controlled Mono-Alkylation

Reductive amination is a powerful and highly selective method for the N-alkylation of amines.[7][8] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[9] This method circumvents the issue of overalkylation because the imine formation is typically a controlled, single addition.

Causality of Experimental Choices: The selection of the reducing agent is crucial for the success of the reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone.[7] Catalytic hydrogenation can also be used, but may not be compatible with other reducible functional groups in the molecule.[10]

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Reactivity | Advantages | Disadvantages |

| NaBH₃CN | Moderate | Selective for imines | Toxic cyanide byproduct |

| NaBH(OAc)₃ | Moderate | Non-toxic byproducts | Can be slower |

| H₂/Pd, Pt, Ni | High | "Clean" reaction | Reduces other functional groups |

Experimental Protocol: Reductive Amination with Benzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

pH Adjustment (Optional but Recommended): The formation of the imine is often favored under slightly acidic conditions (pH 5-6). A small amount of acetic acid can be added to catalyze the condensation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to afford the desired N-benzyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Diagram 2: Reductive Amination Mechanism

Caption: Mechanism of reductive amination.

Stability of the Tetrahydropyran Ring

A key consideration when working with this compound is the stability of the THP ether linkage. This functionality is generally stable to basic conditions, organometallic reagents, and many reducing agents.[10] However, it is susceptible to cleavage under acidic conditions.[11][12] The mechanism of deprotection involves protonation of the ether oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This high acid sensitivity must be taken into account when planning synthetic sequences. For instance, reactions requiring strong acidic catalysis may lead to undesired deprotection.

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a valuable and versatile building block in the arsenal of the modern synthetic chemist. Its primary amine functionality serves as a reliable anchor point for the introduction of molecular diversity through robust and well-understood reactions such as N-acylation and reductive amination. The inherent properties of the tetrahydropyran ring offer potential advantages in the development of novel compounds with desirable pharmacokinetic profiles. By understanding the nuances of its reactivity and the rationale behind the selection of synthetic methodologies, researchers can effectively harness the potential of this scaffold to construct innovative molecules for a wide range of applications, from drug discovery to materials science.

References

- 1. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ias.ac.in [ias.ac.in]

Review of synthetic routes for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

An In-depth Technical Guide to the Synthetic Routes for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable primary amine building block in medicinal chemistry, notably incorporated into selective CB2 receptor agonists for treating inflammatory pain.[1] Its synthesis is pivotal for the development of novel therapeutics. This guide provides a comprehensive review of the principal synthetic strategies for obtaining this compound. We delve into three core methodologies: the Gabriel synthesis from a haloalkane precursor, the reduction of a nitrile intermediate, and the reductive amination of an aldehyde. Each route is critically analyzed for its efficiency, scalability, and practicality in a drug discovery and development context. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drug candidates.[2][3][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint to optimize ligand-receptor interactions. The title compound, this compound, serves as a key intermediate, leveraging the favorable properties of the THP ring while presenting a primary amine for further chemical elaboration. A notable application is its incorporation into GW842166X, a selective cannabinoid receptor 2 (CB2) agonist developed as a clinical candidate for inflammatory pain.[1]

The synthesis of this specific amine, while seemingly straightforward, presents choices and challenges common in process chemistry and medicinal synthesis. The primary objectives are to achieve high yield and purity while avoiding common pitfalls such as over-alkylation, which can complicate purification and reduce overall efficiency. This guide dissects the most viable synthetic pathways, offering a senior scientist's perspective on the causality behind procedural choices and the rationale for selecting one route over another.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available precursors. The primary C-N bond is the most logical point of disconnection, leading to several distinct strategies.

Caption: Retrosynthetic analysis of the target amine.

This analysis reveals three primary pathways that will be explored in detail:

-

Strategy 1: Nucleophilic substitution on an activated ethyl side chain attached to the THP ring.

-

Strategy 2: Reduction of a nitrogen-containing functional group, such as a nitrile, at the terminus of the ethyl side chain.

-

Strategy 3: Formation of an imine from the corresponding aldehyde followed by in-situ reduction.

Key Synthetic Strategies

Strategy 1: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[5][6] This strategy is often preferred in drug development for its clean conversion and high yields.

The workflow begins with the synthesis of the key electrophile, 2-(2-bromoethyl)tetrahydro-2H-pyran, followed by the two core steps of the Gabriel synthesis.

Caption: Workflow for the Gabriel Synthesis route.

Step A: Preparation of 2-(2-Bromoethyl)tetrahydro-2H-pyran

The starting halide is readily synthesized by the acid-catalyzed addition of 2-bromoethanol to 3,4-dihydro-2H-pyran (DHP).[7][8] This reaction forms a THP ether, a common protecting group strategy, which in this case constructs our key intermediate.

-

Rationale: This is an efficient way to build the required C2-substituted THP system. The reaction is typically high-yielding and uses readily available starting materials. Controlling the exotherm is a key consideration during scale-up.[7]

Step B: Gabriel Synthesis

-

Alkylation: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) and can be easily removed by a base like potassium carbonate or potassium hydroxide to form potassium phthalimide, a potent nitrogen nucleophile.[6] This nucleophile then displaces the bromide from 2-(2-bromoethyl)tetrahydro-2H-pyran in a clean SN2 reaction.[9][10]

-

Causality: Using the phthalimide anion prevents the polyalkylation that would occur with ammonia or a simple primary amine, as the resulting N-alkylated phthalimide is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[10]

-

-

Hydrazinolysis (Ing-Manske Procedure): The final amine is liberated from the N-alkylphthalimide intermediate by heating with hydrazine hydrate.[9] This proceeds via nucleophilic attack of the hydrazine, ultimately releasing the desired primary amine and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.[5]

-

Causality: While acidic or basic hydrolysis can also cleave the imide, the Ing-Manske procedure with hydrazine is often preferred because it occurs under milder, neutral conditions, which is beneficial for sensitive substrates.[9]

-

Strategy 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

This pathway involves the creation of a C-C bond to introduce a nitrile group, which is then reduced to the primary amine. This is a powerful strategy, as nitriles can be accessed from halides or aldehydes and are cleanly reduced by several methods.

References

- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Labyrinth: A Technical Safety and Hazard Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

For the vanguard of research, a deep dive into the safe handling, potential hazards, and emergency protocols for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is not just a regulatory formality—it is the bedrock of scientific integrity and innovation. This guide, crafted for the discerning researcher, scientist, and drug development professional, moves beyond mere checklists to offer a nuanced, in-depth understanding of this compound's safety profile. Herein, we dissect the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Hazard Classification

At its core, understanding the hazard profile of any chemical begins with its unambiguous identification and the globally harmonized system (GHS) of classification. This compound, identified by the CAS Number 40500-01-4 , is a primary amine with a tetrahydropyran moiety.[1][2][3][4][5] Its molecular formula is C7H15NO, with a molecular weight of 129.2 g/mol .[1][2]

The primary hazards associated with this compound, as classified under GHS, necessitate a high degree of caution in the laboratory setting. It is designated with the signal word "Danger" and is associated with the following hazard statements:

-

H227: Combustible liquid.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

These classifications firmly place this compound in a category requiring stringent safety controls and a thorough understanding of its potential risks. The designation of "irritant" by some suppliers further underscores the need for careful handling.[6]

Table 1: GHS Classification for this compound

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

Physical and Chemical Properties: The Foundation of Safe Handling

A comprehensive understanding of a compound's physical and chemical properties is fundamental to designing safe experimental and storage protocols. While some data for this compound is available, it is crucial to note that a complete, officially verified profile is not consistently available across all sources, highlighting the need for a cautious approach.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO | ChemicalBook[2] |

| Molecular Weight | 129.2 g/mol | ChemicalBook[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | Not definitively available | - |

| Flash Point | Not definitively available (classified as combustible) | - |

| Density | Not definitively available | - |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

The classification as a combustible liquid (H227) dictates that it must be stored away from heat, sparks, open flames, and other ignition sources. The lack of a specific flash point in readily available, authoritative sources necessitates a conservative approach, treating the compound with the same respect as other combustible liquids in its class.

The Human Interface: Toxicological Profile and Exposure Routes

The primary concern for laboratory personnel is the toxicological impact of a substance. For this compound, the available data points to significant corrosive and irritant properties.

Primary Routes of Exposure:

-

Dermal (Skin) Contact: The most significant and immediate hazard. The H314 classification indicates that the compound can cause severe skin burns.

-

Ocular (Eye) Contact: Direct contact with the eyes can lead to severe damage, as indicated by the H314 classification.

-

Inhalation: The H335 classification highlights the risk of respiratory tract irritation upon inhaling vapors or aerosols.

Toxicological Data Gaps:

Environmental Fate: Ecotoxicity and Disposal

Responsible chemical management extends beyond the laboratory to the wider environment.

Ecotoxicity:

As with the toxicological data, there is a significant lack of specific ecotoxicity data for this compound.[7] Without data on its effects on aquatic life (fish, daphnia, algae) and its potential for bioaccumulation and persistence, it is critical to prevent its release into the environment. All waste containing this compound must be treated as hazardous.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or waterways.

Proactive Defense: Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If there is a risk of inhalation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Emergency Protocols: A Step-by-Step Response Plan

Preparedness is paramount. In the event of an accidental exposure or spill, a clear and practiced emergency response plan is essential.

Step-by-Step First Aid Measures:

-

Inhalation:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove all contaminated clothing while flushing.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.[6]

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).